5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol
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Overview
Description
5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol is a quinoline derivative that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 8-hydroxyquinoline.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with formaldehyde to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 8-hydroxyquinoline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing antimalarial, antimicrobial, and anticancer agents.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Industry: Utilized in the synthesis of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as tyrosine kinases or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
3,4-Dichloroaniline: A precursor used in the synthesis of various derivatives.
Quinoline N-oxide: An oxidized form with distinct properties.
Uniqueness
5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C16H12Cl2N2O |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
5-[(3,4-dichloroanilino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12Cl2N2O/c17-13-5-4-11(8-14(13)18)20-9-10-3-6-15(21)16-12(10)2-1-7-19-16/h1-8,20-21H,9H2 |
InChI Key |
UYKUXCZOSGIMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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